molecular formula C8H15Cl3Si B132810 7-Octenyltrichlorosilane CAS No. 153447-97-3

7-Octenyltrichlorosilane

Cat. No. B132810
M. Wt: 245.6 g/mol
InChI Key: MFISPHKHJHQREG-UHFFFAOYSA-N
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Description

7-Octenyltrichlorosilane (OCT) is a chemical compound used in the formation of self-assembled monolayers (SAMs) on silicon wafers. It is characterized by an eight-carbon chain length and is known for its ability to form uniform, high-coverage films when deposited by contact printing on Si(100) surfaces. The growth kinetics and morphology of these films have been studied extensively, revealing insights into the adsorption kinetics and the effects of ambient conditions on film formation .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 7-Octenyltrichlorosilane, they do provide information on related compounds and their synthesis methods. For instance, the synthesis of diaryltetrathiasilolanes and the subsequent formation of silanethione compounds involve reactions with elemental sulfur and desulfurization processes . Additionally, the hydrolytic copolycondensation method is mentioned as a way to synthesize related silsesquioxanes, which could potentially be adapted for the synthesis of OCT by substituting appropriate precursors .

Molecular Structure Analysis

The molecular structure of OCT is not directly analyzed in the provided papers. However, the structure of related compounds, such as diaryltetrathiasilolanes, has been determined by X-ray crystallographic analysis . These insights into the molecular structure of similar compounds can be valuable when considering the reactivity and potential applications of OCT.

Chemical Reactions Analysis

The chemical reactions involving OCT primarily concern its ability to form SAMs on silicon wafers. The process involves contact printing, where the OCT is transferred from a stamp to the substrate. The morphology and quality of the resulting film are influenced by factors such as the ambient humidity, concentration of the ink, and the temperature during deposition . The reactivity of OCT in forming SAMs is crucial for its applications in surface modification and patterning.

Physical and Chemical Properties Analysis

The physical and chemical properties of OCT are inferred from its behavior during the formation of SAMs. The growth kinetics of OCT films are described to follow Langmuir adsorption kinetics, with the rate of film growth increasing with ambient humidity and ink concentration. The optimal conditions for forming uniform films involve careful control of the ink concentration to avoid the formation of siloxane polymers, which can occur due to hydrolysis of the ink on the stamp before printing . The physical properties, such as the film thickness and uniformity, are assessed using techniques like ellipsometry and atomic force microscopy.

Scientific Research Applications

Summary of the Application

7-Octenyltrichlorosilane (7OTCS) has been used in the field of material science for the surface modification of multiwalled carbon nanotubes (MWNTs). These modified MWNTs were then used as fillers in the preparation of Sylgard® 184/multiwalled carbon nanotube composites .

Methods of Application

The surface modification of the MWNTs was carried out by silanization with 7OTCS. This process involved the reaction of the MWNTs with 7OTCS to attach the silane to the surface of the nanotubes. The modified MWNTs were then dispersed in Sylgard® 184 silicone and the composite was prepared by in situ polymerization .

Results or Outcomes

The modification and dispersion of the carbon nanotubes in the composites were characterized by X-ray photoelectron spectroscopy (XPS), transmission electron spectroscopy (TEM), and high-resolution transmission electron spectroscopy (HRTEM). It was found that the terminal-vinyl group of 7OTCS molecules played an essential role for both the dispersion of the functionalized MWNTs in the composite and its mechanical properties. At a loading as low as 0.2 wt%, the Young’s modulus of the composite was shown to increase up to 50% .

Application in Orthopedics

Summary of the Application

7-Octenyltrichlorosilane (7OTCS) can be used in the field of orthopedics as a useful biomaterial . It forms a self-assembled monolayer (SAM) on silica-coated alumina implants .

Methods of Application

The application involves the formation of a SAM on silica-coated alumina implants. This is achieved by reacting the silica-coated alumina implants with 7OTCS .

Application in Adhesion Promotion

Summary of the Application

7OTCS can also be utilized in adhesion promotion and in the modification of surface characteristics .

Methods of Application

The application involves the reaction of 7OTCS with the surface to be modified. This results in the formation of a layer of 7OTCS on the surface, which can improve its adhesion properties .

Application in Highly and Reversibly Deformable Rubbers

Summary of the Application

7-Octenyltrichlorosilane (7OTCS) has been used in the production of highly and reversibly deformable rubbers .

Methods of Application

The application involves the reaction of 7OTCS with the rubber material. This results in the formation of a layer of 7OTCS on the surface, which can improve its deformation properties .

Application in Heat-Dissipating Materials

Summary of the Application

7OTCS can also be utilized in the production of heat-dissipating materials .

Methods of Application

The application involves the reaction of 7OTCS with the material to be modified. This results in the formation of a layer of 7OTCS on the surface, which can improve its heat-dissipating properties .

Safety And Hazards

7-Octenyltrichlorosilane is classified as causing severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this substance .

properties

IUPAC Name

trichloro(oct-7-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFISPHKHJHQREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068717
Record name Trichloro-7-octenylsilane
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URL https://comptox.epa.gov/dashboard/DTXSID2068717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Octenyltrichlorosilane

CAS RN

52217-52-4
Record name 7-Octenyltrichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52217-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trichloro-7-octen-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichloro-7-octen-1-yl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichloro-7-octenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro-7-octenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.481
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In another experiment, 220 g (1.62 mole) trichlorosilane was added slowly in 20 minutes to a stirred mixture of 660 g (6 mole) 1,7-octadiene at 35° C. Subsequently, the reaction mixture was heated at 50° C. for 24 hours to complete the addition and then fractionally distilled. This resulted in 322 g, i.e., 82%, 7-octenyl trichlorosilane and 24 g, i.e., 12%, 1,8-bis-trichlorosilyl octane.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
276
Citations
L Vast, L Carpentier, F Lallemand, JF Colomer… - Journal of materials …, 2009 - Springer
… Surface modification of the MWNTs has been carried out by silanization with 7-octenyltrichlorosilane (7OTCS) and n-octyltrichlorosilane (nOTCS). The modification and dispersion of the …
Number of citations: 37 link.springer.com
Y Harada, GS Girolami, RG Nuzzo - Langmuir, 2004 - ACS Publications
The growth kinetics and morphologies of self-assembled monolayers deposited by contact printing 7-octenyltrichlorosilane (OCT) and octadecyltrichlorosilane (OTS) on Si(100) were …
Number of citations: 41 pubs.acs.org
J Matijašević, N Hassler, G Reiter, UP Fringeli - Langmuir, 2008 - ACS Publications
… We focus on an in situ study of the reaction of 7-octenyltrichlorosilane (7-OTCS) with the hydroxylated surface of a germanium (Ge) multiple internal reflection element (MIRE) by means …
Number of citations: 16 pubs.acs.org
L Vast, Z Mekhalif, A Fonseca, JB Nagy… - Composites science and …, 2007 - Elsevier
… In the first one, we report on the functionalization of multi-walled carbon nanotubes with 7-octenyltrichlorosilane, CH 2 double bond CH single bond (CH 2 ) 6 single bond SiCl 3 , a …
Number of citations: 69 www.sciencedirect.com
L Vast, J Delhalle, Z Mekhalif - International journal of adhesion and …, 2009 - Elsevier
… Clues along these lines have been obtained in our preliminary work on stainless steel modified this time from a 7-octenyltrichlorosilane solution in toluene. In this case, the conditions …
Number of citations: 33 www.sciencedirect.com
YS Li, NE Vecchio - Spectrochimica Acta Part A: Molecular and …, 2007 - Elsevier
… and infrared spectroscopies have been used to determine the addition reaction of mercaptopropyltrimethoxysilane (MPTMS) to allyltrimethoxysilane (ATMS) and 7-octenyltrichlorosilane …
Number of citations: 11 www.sciencedirect.com
KH Lee, MS Oh, BH Lee, MM Sung, S Im - Journal of Materials …, 2010 - pubs.rsc.org
… When a self-assembled monolayer (SAM) of 7-octenyltrichlorosilane (7-OTS) was printed on AlOx dielectric oxide, the TFT with the μCP-SAM displayed a large threshold voltage (Vth) …
Number of citations: 4 pubs.rsc.org
M Ammar, C Smadja, GT Phuong Ly, D Tandjigora… - Langmuir, 2014 - ACS Publications
… Accordingly, a controlled and adaptive surface functionalization of a silicon wafer with 7-octenyltrichlorosilane has been performed. The surface has extensively been characterized by …
Number of citations: 10 pubs.acs.org
M Khan, Z Wu, S Mao, SNA Shah, JM Lin - Journal of Materials …, 2018 - pubs.rsc.org
… The substrates were coated with 7-octenyltrichlorosilane (7OTS) prior to RAFT polymerization. L-Glutamine (GA) was adsorbed on the P(Q4VP-co-AA) brush-coated substrates. We …
Number of citations: 17 pubs.rsc.org
H Nishino, CS Huang, KJ Shea - Angewandte Chemie, 2006 - Wiley Online Library
… Clean-glass and silica surfaces were treated with 7-octenyltrichlorosilane. The olefin functionality was oxidized to the carboxylic acid with a buffered solution (pH 7.5) of KMnO 4 , NaIO …
Number of citations: 516 onlinelibrary.wiley.com

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